Welcome to the BenchChem Online Store!
molecular formula C8H8N4O2 B1657273 1-methyl-5-nitro-1H-benzimidazol-2-amine CAS No. 5601-09-2

1-methyl-5-nitro-1H-benzimidazol-2-amine

Cat. No. B1657273
M. Wt: 192.17
InChI Key: FJGHRHZKVCFJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07338959B2

Procedure details

To a solution of N1-methyl-4-nitro-benzene-1,2-diamine (200 mg, 1.20 mmol) in methanol (12 ml) was added cyanogen bromide (190.1 mg, 1.79 mmol). After stirring at room temperature for 16 h, the methanol was removed in vacuo and the resulting solid was stirred with diethyl ether (40 ml) for 5 minutes. The resulting hydrobromide salt of the title compound was filtered and air-dried.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
190.1 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:4]([NH2:12])=[CH:5][C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1.[N:13]#[C:14]Br>CO>[CH3:1][N:2]1[C:3]2[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=2[N:12]=[C:14]1[NH2:13]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CNC=1C(=CC(=CC1)[N+](=O)[O-])N
Name
Quantity
190.1 mg
Type
reactant
Smiles
N#CBr
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was removed in vacuo
STIRRING
Type
STIRRING
Details
the resulting solid was stirred with diethyl ether (40 ml) for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The resulting hydrobromide salt of the title compound was filtered
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CN1C(=NC2=C1C=CC(=C2)[N+](=O)[O-])N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.